molecular formula C13H12O2 B13900960 2-Ethylnaphthalene-1-carboxylic acid

2-Ethylnaphthalene-1-carboxylic acid

Cat. No.: B13900960
M. Wt: 200.23 g/mol
InChI Key: MRDQZUZLQVBBRM-UHFFFAOYSA-N
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Description

2-Ethylnaphthalene-1-carboxylic acid is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, characterized by the presence of an ethyl group at the second position and a carboxylic acid group at the first position. This compound is used in various chemical research and industrial applications due to its unique structural properties .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex carboxylic acids or other derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products:

Scientific Research Applications

2-Ethylnaphthalene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylnaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

    Naphthalene-1-carboxylic acid: Lacks the ethyl group, making it less hydrophobic.

    2-Methylnaphthalene-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: 2-Ethylnaphthalene-1-carboxylic acid’s unique combination of an ethyl group and a carboxylic acid group provides distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for specialized applications .

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

2-ethylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C13H12O2/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13(14)15/h3-8H,2H2,1H3,(H,14,15)

InChI Key

MRDQZUZLQVBBRM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2C=C1)C(=O)O

Origin of Product

United States

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